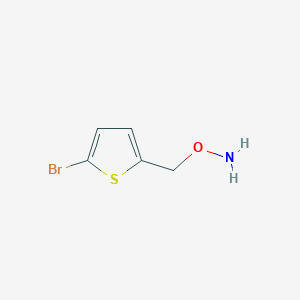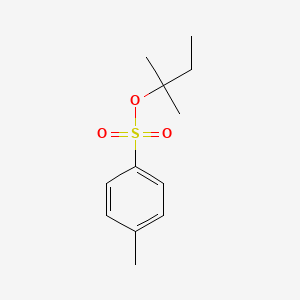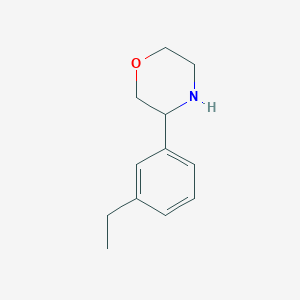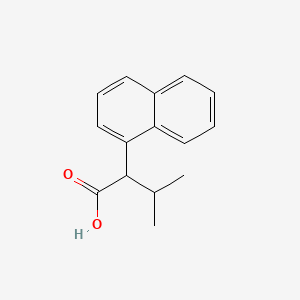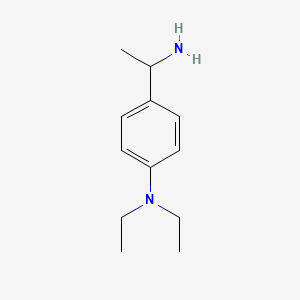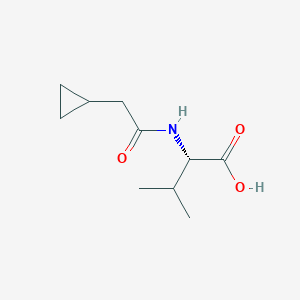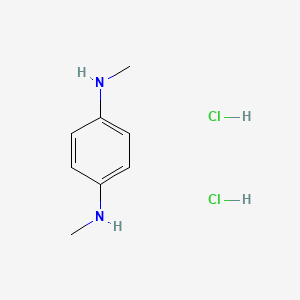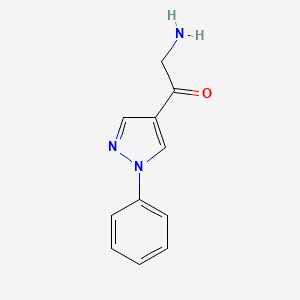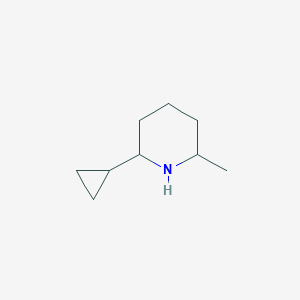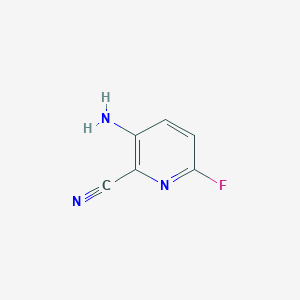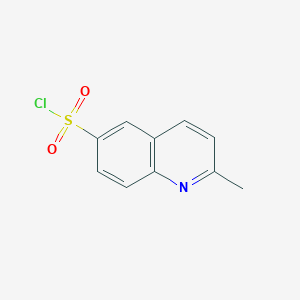
2-Methylquinoline-6-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylquinoline-6-sulfonyl chloride is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse applications in various fields, including medicinal chemistry, industrial chemistry, and synthetic organic chemistry. The compound features a quinoline ring system substituted with a methyl group at the 2-position and a sulfonyl chloride group at the 6-position, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylquinoline-6-sulfonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with 2-methylquinoline.
Sulfonation: The 2-methylquinoline undergoes sulfonation using sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group at the 6-position.
Chlorination: The resulting 2-methylquinoline-6-sulfonic acid is then treated with a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, to convert the sulfonic acid group to a sulfonyl chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylquinoline-6-sulfonyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The quinoline ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines and alcohols, typically under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Sulfonamides: Formed from nucleophilic substitution reactions.
Oxidized or Reduced Quinoline Derivatives: Resulting from oxidation or reduction reactions.
Coupled Products: Formed from cross-coupling reactions.
Applications De Recherche Scientifique
2-Methylquinoline-6-sulfonyl chloride has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Industrial Chemistry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Synthetic Organic Chemistry: The compound is a valuable building block for the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of 2-Methylquinoline-6-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group can react with nucleophiles, leading to the formation of sulfonamide bonds. This reactivity is exploited in various chemical transformations, allowing the compound to modify other molecules and influence their properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylquinoline-8-sulfonyl chloride: Similar structure but with the sulfonyl chloride group at the 8-position.
3-Methylquinoline-6-sulfonyl chloride: Similar structure but with the methyl group at the 3-position.
Quinoline-6-sulfonyl chloride: Lacks the methyl group at the 2-position.
Uniqueness
2-Methylquinoline-6-sulfonyl chloride is unique due to the specific positioning of the methyl and sulfonyl chloride groups, which can influence its reactivity and the types of chemical transformations it can undergo. This unique structure makes it a valuable intermediate for the synthesis of specialized organic compounds.
Propriétés
Formule moléculaire |
C10H8ClNO2S |
|---|---|
Poids moléculaire |
241.69 g/mol |
Nom IUPAC |
2-methylquinoline-6-sulfonyl chloride |
InChI |
InChI=1S/C10H8ClNO2S/c1-7-2-3-8-6-9(15(11,13)14)4-5-10(8)12-7/h2-6H,1H3 |
Clé InChI |
INCCUGMUEJWWJS-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=C1)C=C(C=C2)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


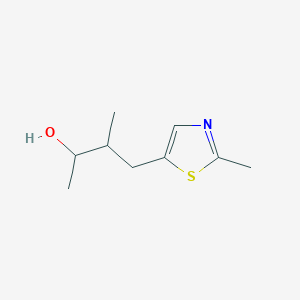
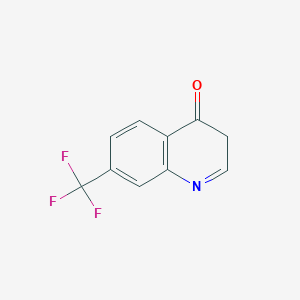

![4-[(2-Nitrophenyl)methyl]piperidine](/img/structure/B13532263.png)
